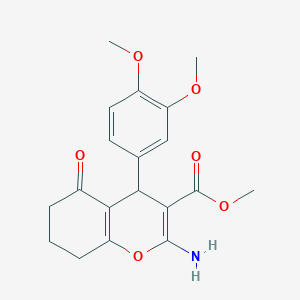

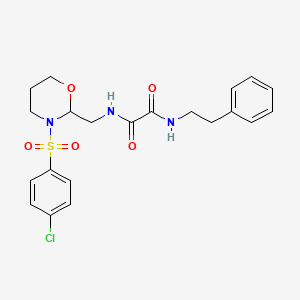

![molecular formula C14H18N4O2 B2356811 8-(2-メトキシエチル)-4-(ピロリジン-1-イル)ピリド[2,3-d]ピリミジン-7(8H)-オン CAS No. 2034572-71-7](/img/structure/B2356811.png)

8-(2-メトキシエチル)-4-(ピロリジン-1-イル)ピリド[2,3-d]ピリミジン-7(8H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

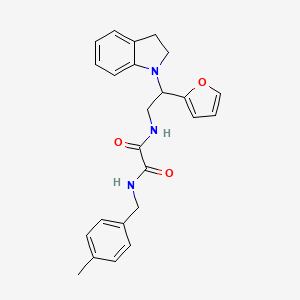

“8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidin-7(8H)-ones are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often starts from a preformed pyrimidine ring or a pyridine ring . The synthetic methods used for the synthesis of these compounds have been covered in various studies .Molecular Structure Analysis

The molecular formula of “8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is C14H18N4O2. The molecular weight is 274.324.Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidin-7(8H)-ones are diverse and depend on the specific substituents at various positions on the molecule .科学的研究の応用

作用機序

Target of Action

The primary target of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer .

Mode of Action

This compound acts as an inhibitor of CDKs . By binding to these kinases, it prevents their activity, thereby disrupting the cell cycle. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on dysregulated CDK activity for survival .

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. Key among these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the progression of the cell cycle from the G1 phase to the S phase, and from the G2 phase to mitosis . This can lead to cell cycle arrest and the induction of apoptosis .

Result of Action

The result of the compound’s action is the disruption of the cell cycle and the potential induction of apoptosis . This can lead to the death of cancer cells, thereby reducing tumor growth and potentially leading to tumor regression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion, potentially impacting its efficacy. Additionally, factors such as pH and temperature could influence its stability and activity. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

将来の方向性

生化学分析

Biochemical Properties

The compound 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with a variety of enzymes and proteins. It has been identified as a CDK inhibitor, suggesting that it interacts with cyclin-dependent kinases . The nature of these interactions is likely to involve binding to the active site of these enzymes, inhibiting their activity and thus influencing biochemical reactions .

Cellular Effects

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has significant effects on various types of cells and cellular processes. As a CDK inhibitor, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit the progression of the cell cycle, leading to a halt in cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a CDK inhibitor, it binds to cyclin-dependent kinases, inhibiting their activity and thus impacting cell cycle progression .

Temporal Effects in Laboratory Settings

Given its role as a CDK inhibitor, it is likely that its effects on cellular function would be observed over the course of the cell cycle .

特性

IUPAC Name |

8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-20-9-8-18-12(19)5-4-11-13(15-10-16-14(11)18)17-6-2-3-7-17/h4-5,10H,2-3,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVSPDPEBIIUKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

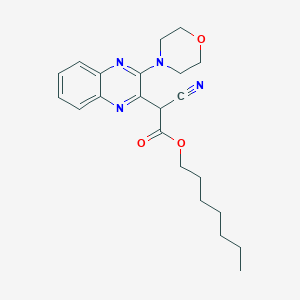

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)

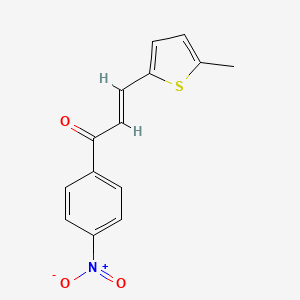

![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)

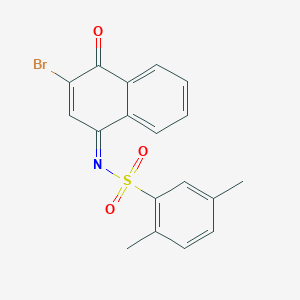

![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)